N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an indole ring, a triazole ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring might be formed using a Fischer indole synthesis or a similar method. The triazole ring could be formed using a [3+2] cycloaddition, also known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group (-SH) could undergo oxidation or substitution reactions, and the indole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the specific functional groups it contains, and the arrangement of these groups in the molecule .Scientific Research Applications
Enzyme Inhibitory Activities
The compound has been explored for its inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study synthesized a series of compounds, including structures related to N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide, and evaluated their inhibition potential. These compounds showed varying degrees of activity, with one demonstrating good activity against bCA-II, AChE, and BChE. Structure-activity relationship (SAR) studies, supported by molecular docking, were conducted to understand the binding modes of these compounds against the enzymes (Virk et al., 2018).
Antimicrobial Activities
Another research direction involves the synthesis of derivatives and evaluating their antimicrobial activities. Compounds with structural similarities have been synthesized and tested against various bacterial and fungal strains. Some derivatives have been found to exhibit good to moderate activities, suggesting the potential for developing new antimicrobial agents. This exploration includes the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial properties, highlighting the compound's versatility in addressing microbial diseases (Bektaş et al., 2007).
Molecular Docking and Pharmacological Characterization
Molecular docking studies have been performed to predict the interaction of related compounds with biological targets, providing insights into their potential therapeutic applications. These studies help in understanding the mechanism of action at the molecular level and facilitate the design of more potent derivatives for specific biological activities. For example, detailed investigations into the tautomeric properties, conformations, and mechanisms behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted using density functional theory and molecular docking (Karayel, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O5S2/c1-43-28-12-6-5-11-27(28)38-29(34-35-32(38)44-22-30(39)37-20-17-23-9-3-4-10-26(23)37)21-33-31(40)24-13-15-25(16-14-24)45(41,42)36-18-7-2-8-19-36/h3-6,9-16H,2,7-8,17-22H2,1H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDWGBDGZLWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.